Z-Lys(boc)-ome
Overview
Description
Z-Lys(boc)-ome, also known as Boc-Lys(Z)-OH or Nα-Boc-Nε-Cbz-L-lysine, is a compound with the molecular formula C₁₉H₂₈N₂O₆ and a molar mass of 380.44 g/mol123. It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains2.
Synthesis Analysis
The synthesis of Z-Lys(boc)-ome is not explicitly detailed in the search results. However, it is known that it is used in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis24.Molecular Structure Analysis
Z-Lys(boc)-ome has a complex molecular structure, as indicated by its molecular formula C₁₉H₂₈N₂O₆12. The exact structure is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving Z-Lys(boc)-ome are not provided in the search results. However, it is known to be used in peptide synthesis, suggesting it participates in amide bond formation reactions54.Physical And Chemical Properties Analysis
Z-Lys(boc)-ome has a molar mass of 380.44 g/mol123. It has a density of 1.2±0.1 g/cm³5. The boiling point is 587.0±50.0 °C at 760 mmHg6. Other properties such as vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also provided5.Scientific Research Applications
Protease-Catalyzed Oligomerization : Nε-Protecting groups like tert-butoxycarbonyl (Boc) influence the protease-catalyzed oligomerization of L-lysine methyl ester, leading to the production of oligo(L-lys) with varying degrees of polymerization and dispersity. This process is crucial in synthesizing oligopeptides with specific chain lengths and reactive amines for selective conjugation, which have applications in drug development and biomaterials (Qin et al., 2014).
Formation of Coiled Fibrous Architectures : The compound Boc-L-Phe-L-Lys(Z)-OMe, which includes a Z-Lys(boc)-ome component, has been shown to act as an efficient low molecular weight gelator, forming coiled fibrous architectures with self-healing and thermal chiroptical switching behavior. These properties can be modulated through solvent choice and additives, potentially useful for material science applications (Afrasiabi & Kraatz, 2013).
Peptide Drug Production : Z-Lys(Boc) is utilized in the industrial production of certain peptide drugs. Its synthesis via copper complex for simultaneous protection of amino and carboxyl functions and subsequent processing steps highlights its importance in the pharmaceutical industry (Wiejak et al., 1999).
Study of Caspase-Independent Cell Death : The use of Z-Lys(boc)-ome derivatives in studying caspase-independent cell death pathways in activated human peripheral T lymphocytes. These compounds aid in understanding the biochemical and ultrastructural changes in apoptosis (Déas et al., 1998).
Genome Editing Control : Lys(Boc) derivatives have been used to develop tightly controlled Cas9-mediated mammalian genome editing systems. Such systems, which are responsive to exposure to Lys(Boc), have potential applications in therapeutic genome editing and gene drives (Suzuki et al., 2018).
Safety And Hazards
Future Directions
The future directions of Z-Lys(boc)-ome are not explicitly mentioned in the search results. However, given its role in peptide synthesis, it is likely to continue being used in the development of new peptides for research and potentially therapeutic applications9.
properties
IUPAC Name |
methyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQKFBUQSKZOS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys(boc)-ome | |
CAS RN |
2389-49-3 | |
Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2389-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.